molecular formula C18H16N2O4 B5464238 4-{[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]amino}-4-oxobutanoic acid

4-{[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]amino}-4-oxobutanoic acid

Cat. No. B5464238
M. Wt: 324.3 g/mol
InChI Key: NEGYLQUXXNSBHK-UHFFFAOYSA-N
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Description

The compound “4-{[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]amino}-4-oxobutanoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its molecular structure. The presence of functional groups such as carboxylic acids, amines, and benzoxazoles in “4-{[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]amino}-4-oxobutanoic acid” suggests that it could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and molecular weight can be determined through experimental testing. For instance, 4-(4-Methylphenyl)-4-oxobutanoic acid is reported to be a white powder with a melting point of 129 °C and is insoluble in water .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. For example, 4-(4-Methylphenyl)-4-oxobutanoic acid is labeled as flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on “4-{[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]amino}-4-oxobutanoic acid” could include further studies on its synthesis, structural characterization, and biological activity. Additionally, its potential applications in various fields such as medicine or materials science could be explored .

properties

IUPAC Name

4-[[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-4-2-3-5-13(11)18-20-14-7-6-12(10-15(14)24-18)19-16(21)8-9-17(22)23/h2-7,10H,8-9H2,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGYLQUXXNSBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=C(C=C3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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